

## Benchmarking Povorcitinib against standard of care in disease models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | INCB-056868 |           |
| Cat. No.:            | B15570626   | Get Quote |

## Povorcitinib: A New Frontier in Inflammatory Skin Disease Treatment

An In-Depth Comparison Against Standard of Care in Hidradenitis Suppurativa, Prurigo Nodularis, and Vitiligo Models

For researchers and drug development professionals navigating the evolving landscape of dermatological therapies, this guide provides a comprehensive benchmark of povorcitinib, an oral Janus kinase 1 (JAK1) inhibitor, against the current standard of care for hidradenitis suppurativa (HS), prurigo nodularis (PN), and vitiligo. This document synthesizes available preclinical and clinical data, offering a detailed comparison of efficacy, safety, and mechanisms of action to inform future research and clinical development.

### **Executive Summary**

Povorcitinib (formerly INCB054707) is an investigational small molecule that selectively inhibits JAK1, a key enzyme in the signaling pathways of multiple pro-inflammatory cytokines.[1] By targeting the JAK/STAT pathway, povorcitinib aims to modulate the aberrant immune responses that drive the pathogenesis of several chronic inflammatory skin diseases.[2] This guide evaluates its performance in disease models against established treatments, which range from broad-acting anti-inflammatory agents to targeted biologics.

### **Mechanism of Action: A Targeted Approach**



Povorcitinib's therapeutic potential lies in its specific inhibition of JAK1. The JAK-STAT signaling cascade is a critical downstream pathway for numerous cytokines implicated in autoimmune and inflammatory conditions.[3] In diseases like HS, PN, and vitiligo, dysregulated cytokine signaling contributes to chronic inflammation, tissue damage, and clinical symptoms. By blocking JAK1, povorcitinib interferes with the signaling of key cytokines such as interferons and various interleukins, thereby reducing inflammation and modulating the immune response. [2][3]

In contrast, standard of care therapies for these conditions employ a variety of mechanisms. For instance, tumor necrosis factor (TNF)-alpha inhibitors like adalimumab, a standard for moderate to severe HS, neutralize a specific pro-inflammatory cytokine.[4] Other treatments, such as topical corticosteroids and systemic antibiotics, offer broader anti-inflammatory and immunomodulatory effects.[5][6] Dupilumab, used for prurigo nodularis, blocks the signaling of interleukin-4 (IL-4) and interleukin-13 (IL-13), key drivers of type 2 inflammation.[3] Topical calcineurin inhibitors and phototherapy, common treatments for vitiligo, also modulate the local immune response in the skin.[7]



Click to download full resolution via product page

**Caption:** Povorcitinib inhibits JAK1, disrupting pro-inflammatory cytokine signaling.

## Benchmarking Povorcitinib in Hidradenitis Suppurativa (HS)

Standard of Care: Management of moderate to severe HS (Hurley Stage II/III) typically involves systemic antibiotics (e.g., tetracyclines, clindamycin with rifampin) for their anti-inflammatory



properties, and biologic therapies, most notably the TNF-alpha inhibitor adalimumab.[5][8][9] [10]

Povorcitinib Clinical Data: The STOP-HS1 and STOP-HS2 Phase 3 clinical trials evaluated the efficacy and safety of povorcitinib in adults with moderate to severe HS.[11][12][13][14] The primary endpoint was the achievement of Hidradenitis Suppurativa Clinical Response (HiSCR), defined as at least a 50% reduction from baseline in the total abscess and inflammatory nodule (AN) count with no increase in abscess or draining tunnel count at week 12.[13][15]

#### Data Comparison:

| Treatment                         | Trial(s)                | Primary Endpoint<br>(HiSCR50 at Week<br>12) | Key Secondary<br>Endpoints                                                                 |
|-----------------------------------|-------------------------|---------------------------------------------|--------------------------------------------------------------------------------------------|
| Povorcitinib (45mg<br>once daily) | STOP-HS1 & STOP-<br>HS2 | 40.2% - 42.3%[14][15]                       | Significant improvements in HiSCR75, reduction in flares, and skin pain reduction.[11][15] |
| Povorcitinib (75mg<br>once daily) | STOP-HS1 & STOP-<br>HS2 | 40.6% - 42.3%[14][15]                       | Significant improvements in HiSCR75, reduction in flares, and skin pain reduction.[11][15] |
| Placebo                           | STOP-HS1 & STOP-<br>HS2 | 28.6% - 29.7%[14][15]                       | -                                                                                          |
| Adalimumab                        | PIONEER I & II          | 41.8% - 58.9%                               | Significant reductions in HS-related pain and improvement in quality of life.              |

Note: Data for adalimumab is from its pivotal trials and not from a direct head-to-head comparison with povorcitinib.



Experimental Protocol: STOP-HS Trials

The STOP-HS trials were randomized, double-blind, placebo-controlled studies.[11][16]

- Participants: Adults with moderate-to-severe HS for at least three months, with a total AN
  count of ≥5, lesions in at least two distinct anatomical areas, and an inadequate response or
  intolerance to conventional systemic therapies.[15][16]
- Intervention: Participants were randomized to receive povorcitinib (45mg or 75mg once daily) or placebo for a 12-week double-blind period, followed by a 42-week extension period.[11]
   [17]
- Primary Outcome: The proportion of participants achieving HiSCR50 at Week 12.[15]





Click to download full resolution via product page

**Caption:** Workflow of the Phase 3 STOP-HS clinical trials for povorcitinib.

# Benchmarking Povorcitinib in Prurigo Nodularis (PN)

Standard of Care: Treatment for moderate to severe PN is challenging and often involves a multi-faceted approach. Therapies include high-potency topical corticosteroids, phototherapy, and systemic agents such as dupilumab, an IL-4 and IL-13 inhibitor, which is an approved biologic for this condition.[6][18][19][20]

Povorcitinib Clinical Data: A Phase 2, randomized, double-blind, placebo-controlled study (NCT05061693) evaluated the efficacy and safety of povorcitinib in adults with PN.[21] The primary endpoint was the proportion of participants achieving a ≥4-point improvement in the itch Numerical Rating Scale (NRS) score at week 16.

#### Data Comparison:

| Treatment                      | Trial(s)       | Primary Endpoint<br>(≥4-point Itch NRS<br>Improvement) | Key Secondary<br>Endpoints (IGA-TS<br>at Week 16) |
|--------------------------------|----------------|--------------------------------------------------------|---------------------------------------------------|
| Povorcitinib (15mg once daily) | Phase 2        | 36.1% at Week 16[21]                                   | 13.9%                                             |
| Povorcitinib (45mg once daily) | Phase 2        | 44.4% at Week 16[21]                                   | 30.6%                                             |
| Povorcitinib (75mg once daily) | Phase 2        | 54.1% at Week 16[21]                                   | 48.6%                                             |
| Placebo                        | Phase 2        | 8.1% at Week 16[21]                                    | 5.4%                                              |
| Dupilumab                      | PRIME & PRIME2 | 57.7% - 60% at Week<br>24[3][22]                       | 38.7% - 32.1% (IGA-<br>TS at Week 24)[22]         |

Note: Data for dupilumab is from its Phase 3 trials and not from a direct head-to-head comparison with povorcitinib. The treatment duration for the primary endpoint assessment also



differs (16 weeks for povorcitinib vs. 24 weeks for dupilumab).

Experimental Protocol: Phase 2 PN Trial (NCT05061693)

This was a randomized, double-blind, placebo-controlled, dose-ranging study.

- Participants: 146 adult patients with PN who had an inadequate response or were intolerant to prior PN therapy.
- Intervention: Participants were randomized to receive one of three doses of povorcitinib (15mg, 45mg, or 75mg) or placebo once daily for 16 weeks, followed by a 24-week extension period.
- Primary Outcome: The proportion of participants achieving a ≥4-point improvement in the itch NRS score at week 16.

### **Benchmarking Povorcitinib in Vitiligo**

Standard of Care: For extensive vitiligo, standard treatments include phototherapy (narrowband UVB) and systemic corticosteroids to arrest rapidly progressive disease.[7][23] Topical therapies such as corticosteroids and calcineurin inhibitors are also used, particularly for localized disease.[7] More recently, the topical JAK inhibitor ruxolitinib has been approved for nonsegmental vitiligo.[15]

Povorcitinib Clinical Data: A Phase 2b, double-blind, placebo-controlled, dose-ranging study (NCT04818346) assessed the efficacy and safety of oral povorcitinib in adults with extensive nonsegmental vitiligo.[1][24] The primary endpoint was the percentage change from baseline in the total Vitiligo Area Scoring Index (T-VASI) at week 24.[24]

Data Comparison:



| Treatment                         | Trial(s)          | Primary Endpoint<br>(% Change in T-<br>VASI at Week 24) | Key Secondary<br>Endpoints (F-VASI<br>Improvement)                           |
|-----------------------------------|-------------------|---------------------------------------------------------|------------------------------------------------------------------------------|
| Povorcitinib (15mg once daily)    | Phase 2b          | -19.1%[24]                                              | Continued improvement through week 52.[24]                                   |
| Povorcitinib (45mg once daily)    | Phase 2b          | -17.8%[24]                                              | Continued improvement through week 52.[24]                                   |
| Povorcitinib (75mg once daily)    | Phase 2b          | -15.7%[24]                                              | Continued improvement through week 52.[24]                                   |
| Placebo                           | Phase 2b          | +2.3%[24]                                               | -                                                                            |
| Topical Ruxolitinib<br>1.5% Cream | TRuE-V1 & TRuE-V2 | -                                                       | ~30% of patients achieved ≥75% improvement in F- VASI (F-VASI75) at Week 24. |

Note: Data for topical ruxolitinib is from its pivotal trials and not from a direct head-to-head comparison with oral povorcitinib. The primary endpoints and mode of administration are different.

Experimental Protocol: Phase 2b Vitiligo Trial (NCT04818346)

This was a randomized, double-blinded, placebo-controlled, dose-ranging study.[24]

- Participants: 171 adult patients with extensive nonsegmental vitiligo.[24]
- Intervention: Patients were randomized (1:1:1:1) to receive once-daily povorcitinib (15mg, 45mg, or 75mg) or placebo for 24 weeks. This was followed by a treatment period up to week 52 where patients received either 45mg or 75mg of povorcitinib, and a 24-week post-treatment follow-up.[24]



Primary Outcome: Percentage change from baseline in T-VASI at week 24.[24]



Click to download full resolution via product page

**Caption:** Comparative mechanistic approaches of povorcitinib and standard of care.

### Safety and Tolerability

Across the clinical trial programs, povorcitinib has been generally well-tolerated.[12] In the STOP-HS trials, the overall safety profile was consistent with previous data, with no new safety signals observed.[15] In the Phase 2 prurigo nodularis study, the most common treatment-emergent adverse events were headache, fatigue, and nasopharyngitis.[21] Similarly, in the Phase 2b vitiligo trial, the incidence of grade ≥3 treatment-emergent adverse events was similar across treatment groups.[24]

The safety profiles of standard of care treatments are well-established and vary by drug class. Biologics like adalimumab and dupilumab carry risks of injection site reactions and increased susceptibility to infections. Long-term use of systemic corticosteroids is associated with numerous potential side effects. Topical treatments generally have a more favorable safety profile, though skin atrophy can occur with potent corticosteroids.

#### Conclusion

Povorcitinib, a selective oral JAK1 inhibitor, has demonstrated promising efficacy and a manageable safety profile in mid- to late-stage clinical trials for hidradenitis suppurativa, prurigo nodularis, and vitiligo. While direct head-to-head comparative data against standard of care is



limited, the available evidence from placebo-controlled studies suggests that povorcitinib offers a novel and potentially effective therapeutic option for these challenging inflammatory skin diseases. Its targeted mechanism of action presents a distinct advantage over broader immunosuppressive therapies. Further research, including long-term extension studies and potentially direct comparative trials, will be crucial to fully elucidate the position of povorcitinib in the treatment armamentarium for these conditions. The data presented in this guide provides a solid foundation for researchers and drug development professionals to evaluate the potential of this emerging therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. emireviews.com [emireviews.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. patientworthy.com [patientworthy.com]
- 4. Povorcitinib for Hidradenitis Suppurativa · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Vitiligo Guidelines: Guidelines Summary [emedicine.medscape.com]
- 8. droracle.ai [droracle.ai]
- 9. Hidradenitis Suppurativa Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]
- 10. Hidradenitis suppurativa for the nondermatology clinician PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmexec.com [pharmexec.com]
- 12. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 13. A Study to Evaluate the Efficacy and Safety of Povorcitinib (INCB054707) in Participants With Moderate to Severe Hidradenitis Suppurativa [ctv.veeva.com]



- 14. dermatologytimes.com [dermatologytimes.com]
- 15. ajmc.com [ajmc.com]
- 16. dermatologytimes.com [dermatologytimes.com]
- 17. Povorcitinib for Hidradenitis Suppurativa · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 18. Prurigo Nodularis Treatment & Management: Approach Considerations, Topical Care for Prurigo Nodularis, Systemic Care for Prurigo Nodularis [emedicine.medscape.com]
- 19. Prurigo Nodularis StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Prurigo nodularis: Diagnosis and treatment [aad.org]
- 21. dermatologytimes.com [dermatologytimes.com]
- 22. fiercebiotech.com [fiercebiotech.com]
- 23. Vitiligo: Unmet Need, Management and Treatment Guidelines PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficacy and safety of the oral Janus kinase 1 inhibitor povorcitinib in patients with extensive vitiligo in a phase 2, randomized, double-blinded, dose-ranging, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking Povorcitinib against standard of care in disease models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570626#benchmarking-povorcitinib-againststandard-of-care-in-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com